2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

Lipophilicity Drug-likeness ADME prediction

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5) is a 2-arylpyrimidine-5-carbaldehyde derivative with molecular formula C12H10N2O2 and molecular weight 214.22 g/mol. It features a pyrimidine core substituted at the 2-position with an ortho-methoxyphenyl group and at the 5-position with a reactive formyl (aldehyde) moiety.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 933665-97-5
Cat. No. B1467959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde
CAS933665-97-5
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C=N2)C=O
InChIInChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3
InChIKeyNUHJUSADMIJCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5): Physicochemical Baseline and Compound Class Identification for Procurement


2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5) is a 2-arylpyrimidine-5-carbaldehyde derivative with molecular formula C12H10N2O2 and molecular weight 214.22 g/mol [1]. It features a pyrimidine core substituted at the 2-position with an ortho-methoxyphenyl group and at the 5-position with a reactive formyl (aldehyde) moiety. Computed physicochemical properties include XLogP3 = 1.0, topological polar surface area (TPSA) = 52.1 Ų, hydrogen bond acceptor count = 4, hydrogen bond donor count = 0, and rotatable bond count = 3 [1]. The compound belongs to the broader class of 2-arylpyrimidine-5-carbaldehydes, which serve as versatile synthetic intermediates for kinase inhibitor development and as substrates for asymmetric autocatalysis (Soai reaction) [2]. It is commercially available from multiple vendors at ≥95% purity .

Why In-Class Substitution of 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde Fails: Regiochemical and Physicochemical Non-Interchangeability


Within the 2-arylpyrimidine-5-carbaldehyde family, the position of the methoxy substituent on the phenyl ring is not interchangeable without measurable consequences for molecular properties and downstream application outcomes. The ortho-methoxy substitution in 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5) produces a computed XLogP3 value of 1.0 [1], which is substantially lower than the LogP of 1.80 reported for the para-methoxy isomer 2-(4-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 876710-82-6) — a difference of 0.8 log units corresponding to an approximately 6.3-fold difference in octanol-water partition coefficient. This lipophilicity differential has direct implications for solubility, membrane permeability, and ADME predictions in downstream drug discovery programs. Furthermore, the ortho-methoxy geometry creates a unique steric and electronic environment around the pyrimidine-aryl bond that is specifically required for generating the N2-(2-methoxyphenyl)pyrimidine pharmacophore present in potent anaplastic lymphoma kinase (ALK) inhibitors described in patent US10100019 [2]. The 3-methoxy (meta) and 4-methoxy (para) regioisomers, as well as the unsubstituted 2-phenyl analog (CAS 130161-46-5), cannot serve as direct synthetic equivalents without altering target binding geometry and potency [2].

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5) vs. Closest Analogs


Lipophilicity (XLogP3) Differential: Ortho-OCH3 vs. Para-OCH3 and Unsubstituted Phenyl Analogs

The ortho-methoxy substitution on the 2-phenyl ring of 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde results in a computed XLogP3 value of 1.0, compared to LogP = 1.80 for the para-methoxy isomer 2-(4-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 876710-82-6) and XLogP3 = 1.3 for the unsubstituted 2-phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5) [1][2]. This represents a 0.8 log unit decrease relative to the para isomer (approximately 6.3-fold lower octanol-water partition coefficient) and a 0.3 log unit decrease relative to the unsubstituted analog (approximately 2-fold lower). The lower lipophilicity of the ortho isomer predicts improved aqueous solubility and altered membrane permeability characteristics compared to the para-substituted analog, which is a critical consideration in fragment-based drug discovery and lead optimization campaigns [3].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count: Ortho-OCH3 vs. Unsubstituted Phenyl Analog

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde exhibits a TPSA of 52.1 Ų and a hydrogen bond acceptor (HBA) count of 4, compared to TPSA = 42.9 Ų and HBA = 3 for the unsubstituted 2-phenylpyrimidine-5-carbaldehyde [1][2]. The additional methoxy oxygen contributes +9.2 Ų to TPSA and one additional H-bond acceptor site. The 4-methoxy (para) analog has a comparable TPSA of 52.1 Ų and HBA count of 4 , confirming that TPSA and HBA count differentiate methoxy-substituted analogs as a class from the unsubstituted phenyl compound, but do not distinguish between ortho and para regioisomers. However, the spatial orientation of the methoxy oxygen in the ortho position relative to the pyrimidine N3 nitrogen enables potential intramolecular interactions that are geometrically inaccessible to the para isomer [3].

Polar surface area Hydrogen bonding Membrane permeability

Rotatable Bond Count and Molecular Complexity: Conformational Flexibility Implications

The ortho-methoxy substituent in 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde contributes to 3 rotatable bonds and a molecular complexity score of 227, compared to 2 rotatable bonds and a complexity score of 182 for the unsubstituted 2-phenylpyrimidine-5-carbaldehyde [1][2]. The para-methoxy analog has an equivalent rotatable bond count of 3 . The additional rotatable bond (the methoxy C–O bond) is common to both ortho and para methoxy isomers, but the ortho position places this rotatable group in closer proximity to the pyrimidine ring, potentially restricting its conformational freedom through steric interactions and thereby reducing the entropic penalty upon target binding relative to the para isomer. This nuanced conformational difference may contribute to differential binding thermodynamics in target engagement studies [3].

Conformational flexibility Molecular complexity Entropic binding penalty

Regiochemical Specificity: Ortho-OCH3 as the Required Pharmacophoric Element for ALK Kinase Inhibition

Patent US10100019 (Korea Research Institute of Chemical Technology) discloses N2-(2-methoxyphenyl)pyrimidine derivatives as potent ALK inhibitors, with Example 4 showing ALK wild-type IC50 = 0.44 nM and ALK L1196M mutant IC50 = 0.85 nM [1][2]. The ortho-methoxyphenyl substitution at the pyrimidine 2-position is a conserved structural feature across all exemplified compounds in the patent, indicating that the 2-(2-methoxyphenyl)pyrimidine scaffold is specifically required for high-affinity ALK binding. The 3-methoxy (meta) and 4-methoxy (para) regioisomers would orient the methoxy group differently relative to the kinase hinge-binding region, and the unsubstituted phenyl analog lacks the H-bond acceptor capacity of the methoxy oxygen altogether. While 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde itself is a synthetic intermediate (not the final bioactive molecule), its ortho-methoxy regiochemistry is the essential starting point for constructing the ALK inhibitor pharmacophore described in US10100019 [3]. Replacement with the 3-OCH3 (CAS 1119398-70-7) or 4-OCH3 (CAS 876710-82-6) isomer would yield a different geometric presentation of the methoxy group after downstream derivatization, likely resulting in altered kinase binding affinity [3].

ALK inhibition Kinase inhibitor Structure-activity relationship

Application Versatility as a 2-Arylpyrimidine-5-carbaldehyde Substrate in Asymmetric Autocatalysis (Soai Reaction)

2-Arylpyrimidine-5-carbaldehydes constitute a recognized substrate class for the Soai asymmetric autocatalytic reaction, in which diisopropylzinc alkylation of the aldehyde generates chiral pyrimidyl alkanols with amplification of enantiomeric excess [1]. The structural contributions of the 2-aryl substituent to autocatalytic efficiency have been systematically studied, with substituent electronic and steric properties modulating reaction rate, enantioselectivity, and the extent of asymmetric amplification [2]. The ortho-methoxy group in 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde provides a unique combination of electron-donating character and steric proximity to the reacting aldehyde center that differentiates it from the para-methoxy and unsubstituted phenyl analogs. While direct comparative kinetic data for the three methoxy regioisomers in the Soai reaction are not available in the open literature, the established sensitivity of the Soai system to substituent effects on the 2-aryl ring [2] implies that the ortho-methoxy isomer will produce distinct reaction outcomes (rate, ee amplification profile) compared to its meta and para counterparts, making it a non-interchangeable substrate for mechanistic and synthetic studies in asymmetric autocatalysis [2].

Asymmetric autocatalysis Soai reaction Chirality amplification

Optimal Application Scenarios for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde Based on Verified Differentiation Evidence


Synthesis of Ortho-Methoxy-Specific ALK Kinase Inhibitor Candidates

Research groups pursuing ALK inhibitor development based on the N2-(2-methoxyphenyl)pyrimidine chemotype disclosed in US Patent US10100019 should exclusively procure the ortho-methoxy regioisomer (CAS 933665-97-5). The patent demonstrates that the 2-(2-methoxyphenyl) substitution pattern is essential for achieving sub-nanomolar ALK inhibitory activity, with Example 4 showing ALK WT IC50 = 0.44 nM and ALK L1196M IC50 = 0.85 nM [1]. The 5-carbaldehyde functionality of this compound provides a reactive handle for further derivatization via reductive amination, oxime formation, or aldol condensation to access the full range of exemplified compounds. Procurement of the 3-methoxy or 4-methoxy isomer would yield compounds with altered methoxy group geometry that lies outside the established SAR landscape [1].

Fragment-Based Drug Discovery Requiring Moderately Lipophilic, Low-TPSA Pyrimidine Aldehyde Building Blocks

Fragment-based screening programs seeking pyrimidine-5-carbaldehyde building blocks with balanced physicochemical properties should consider the ortho-methoxy compound for its unique profile: XLogP3 = 1.0 (lower than both the para-OCH3 analog at LogP = 1.80 and the unsubstituted phenyl analog at XLogP3 = 1.3), TPSA = 52.1 Ų, and 3 rotatable bonds [2][3]. This combination of moderate polarity and low lipophilicity makes it suitable for fragment libraries where aqueous solubility and ligand efficiency are prioritized. The aldehyde group enables covalent or condensation-based fragment linking strategies [4].

Mechanistic Studies of Asymmetric Autocatalysis Using Structurally Diverse 2-Aryl Substrates

Investigators studying the Soai asymmetric autocatalytic reaction can employ 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde as an electronically and sterically differentiated substrate within a panel of 2-arylpyrimidine-5-carbaldehydes. The ortho-methoxy group's proximity to the reacting aldehyde center may influence zinc-alkoxide catalyst aggregation, substrate binding, and the efficiency of chiral amplification relative to para-substituted or unsubstituted analogs [4]. Systematic comparison of reaction outcomes (rate, enantiomeric excess, amplification factor) across the ortho, meta, and para methoxy isomers can contribute to the ongoing elucidation of structure-activity relationships in this mechanistically significant transformation [4].

Medicinal Chemistry Scaffold Diversification via Aldehyde-Derived Library Synthesis

The reactive 5-carbaldehyde group of 2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde enables rapid generation of compound libraries through well-established aldehyde transformations including Schiff base formation, hydrazone synthesis, Knoevenagel condensation, and reductive amination [4]. The ortho-methoxy substituent provides a distinct steric environment near the pyrimidine-aryl junction that influences the conformational landscape of downstream products, differentiating this scaffold from the para-methoxy and unsubstituted analogs for library design purposes [2]. The compound is available at ≥95% purity from multiple commercial suppliers (Chemscene, CymitQuimica, Leyan, Aladdin), facilitating reliable procurement for parallel synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.